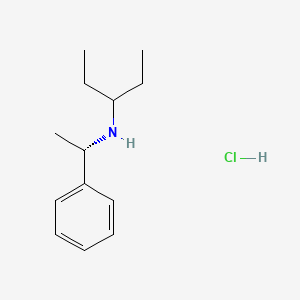
(S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride is a chiral amine compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure includes a phenylethyl group attached to a pentan-3-amine backbone, making it an interesting subject for research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-Phenylethylamine and pentan-3-one.
Reaction Conditions: The reaction may involve reductive amination, where the amine group of (S)-1-Phenylethylamine reacts with the carbonyl group of pentan-3-one in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.
化学反应分析
Types of Reactions
(S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
科学研究应用
(S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets. The phenylethyl group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-N-(1-Phenylethyl)pentan-3-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
N-(1-Phenylethyl)butan-2-amine hydrochloride: A similar compound with a shorter carbon chain.
N-(1-Phenylethyl)hexan-4-amine hydrochloride: A similar compound with a longer carbon chain.
Uniqueness
(S)-(-)-N-(3-Pentyl)-1-phenylethylamine hydrochloride is unique due to its specific stereochemistry and carbon chain length, which can influence its chemical reactivity and biological activity. The presence of the phenylethyl group also adds to its distinct properties compared to other amine compounds.
属性
分子式 |
C13H22ClN |
|---|---|
分子量 |
227.77 g/mol |
IUPAC 名称 |
N-[(1S)-1-phenylethyl]pentan-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12;/h6-11,13-14H,4-5H2,1-3H3;1H/t11-;/m0./s1 |
InChI 键 |
RKPRPVRHVBFULB-MERQFXBCSA-N |
手性 SMILES |
CCC(CC)N[C@@H](C)C1=CC=CC=C1.Cl |
SMILES |
CCC(CC)NC(C)C1=CC=CC=C1.Cl |
规范 SMILES |
CCC(CC)NC(C)C1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-methyl-3-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)acrylate](/img/structure/B1648445.png)
![8,8-Dihydro-8,8-diphenyl-2H,6H-[1,2]oxaphospholo[4,3,2-hi][2,1]benzoxaphosphole](/img/structure/B1648451.png)
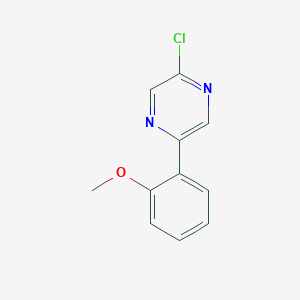

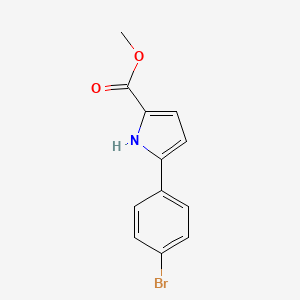
![(1-Benzo[1,3]dioxol-5-ylmethylpiperidin-4-yl)methanol](/img/structure/B1648472.png)
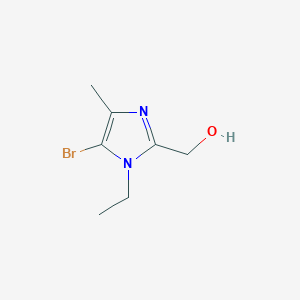
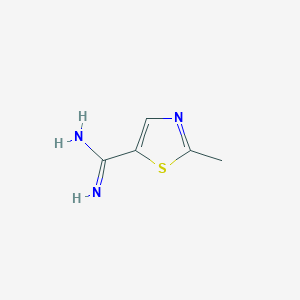
![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)
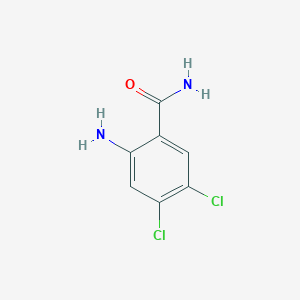
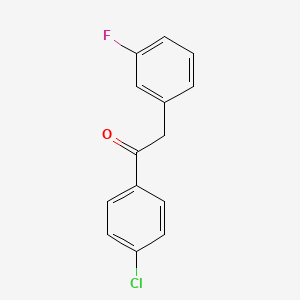
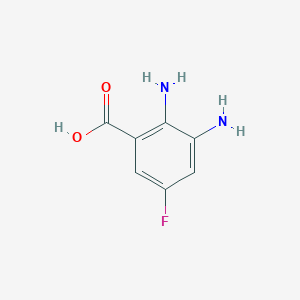
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)
![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)
